1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Urease inhibition Helicobacter pylori Antiulcer drug discovery

1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 923096-29-1) is a synthetic small molecule (MW 345.3 g/mol, formula C₁₈H₁₇F₂N₃O₂) belonging to the phenylurea indole derivative class. Its structure comprises a 2,5-difluorophenyl ring and a 1-(2-methoxyethyl)-1H-indol-3-yl moiety linked by a central urea bridge—a pharmacophore recurrent in kinase inhibitors, ABC transporter modulators, and epigenetic probes.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 923096-29-1
Cat. No. B2897217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS923096-29-1
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-10-12(19)6-7-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24)
InChIKeyKDPGTHLTRVCXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 923096-29-1): Chemical Identity, Class, and Baseline Characteristics


1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 923096-29-1) is a synthetic small molecule (MW 345.3 g/mol, formula C₁₈H₁₇F₂N₃O₂) belonging to the phenylurea indole derivative class . Its structure comprises a 2,5-difluorophenyl ring and a 1-(2-methoxyethyl)-1H-indol-3-yl moiety linked by a central urea bridge—a pharmacophore recurrent in kinase inhibitors, ABC transporter modulators, and epigenetic probes [1]. The 2,5-difluoro substitution pattern on the phenyl ring distinguishes it from 2,4- and 2,6-difluoro regioisomers, potentially altering both target engagement and off-target profiles [2]. This compound has been indexed in authoritative chemical databases including PubChem and BindingDB, with measurable but limited public bioactivity data, indicating it remains an early-stage research tool rather than a clinically validated candidate [3].

Why 1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea Cannot Be Interchanged with In-Class Analogs: The Substitution-Specific Differentiation Rationale


Within the phenylurea indole class, minor structural modifications yield profoundly divergent biological profiles, precluding simple generic substitution [1]. The 2,5-difluorophenyl substitution pattern engenders a distinct electronic and steric environment compared to the 2,4-difluoro (CAS 941909-03-1) or 2,6-difluoro (CAS 941987-88-8) regioisomers, which can alter kinase selectivity windows by orders of magnitude [2]. Furthermore, the N1-(2-methoxyethyl) substituent on the indole ring—as opposed to the simpler N1-ethyl (CAS 899753-85-6) or N1-methyl analogs—introduces hydrogen-bond acceptor capacity that modifies solubility, metabolic stability, and target residence time . Substituting the entire 2,5-difluorophenyl-indole urea scaffold with a non-indole urea or a different heterocyclic core would abolish the specific ABCG2 or kinase inhibition profile for which this scaffold has been optimized [3]. These substitution-dependent differences constitute the measurable basis for procurement specificity elaborated in Section 3.

1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: Quantitative Differentiation Evidence Against Closest Analogs


H. pylori Urease Inhibition IC₅₀: This Compound Versus In-Class Indole Ureas

The target compound inhibits Helicobacter pylori urease with an IC₅₀ of 1.10 × 10³ nM (1.10 µM) [1]. When benchmarked against a structurally related series of 22 indole-based urease inhibitors reported in the literature—which exhibit IC₅₀ values ranging from 0.60 µM to 30.90 µM, with the standard inhibitor thiourea at 21.86 µM [2]—this compound resides in the more potent segment of the distribution. Although no direct head-to-head comparison with a single named analog is publicly available, the IC₅₀ of 1.10 µM places it approximately 20-fold more potent than thiourea and within the upper quartile of this indole urease inhibitor series [2].

Urease inhibition Helicobacter pylori Antiulcer drug discovery

CYP3A4/5 Inhibition IC₅₀: Drug–Drug Interaction Liability Benchmarking

In human liver microsomes, this compound inhibits CYP3A4/5 with an IC₅₀ of 5.50 × 10³ nM (5.50 µM) [1]. This value is approximately 5-fold higher (i.e., weaker inhibition, lower DDI risk) than its urease inhibition IC₅₀, indicating a degree of functional selectivity. For context, potent clinical CYP3A4 inhibitors such as ritonavir exhibit IC₅₀ values in the 0.055–0.130 µM range, and rationally designed R1-phenyl/R2-indole urea CYP3A4 inhibitors achieve IC₅₀ values as low as 0.43 µM [2]. The ~13-fold margin between this compound's CYP3A4 IC₅₀ (5.50 µM) and that of a representative potent indole-urea CYP3A4 inhibitor (0.43 µM) suggests a meaningfully lower propensity for mechanism-based CYP450 drug–drug interactions [2].

CYP450 inhibition Drug–drug interaction Hepatic metabolism

hERG Channel Inhibition IC₅₀: Cardiac Safety Profile Relative to Clinical Benchmark Thresholds

The target compound inhibits the hERG potassium channel with an IC₅₀ of 1.00 × 10⁴ nM (10.0 µM) in a patch-clamp electrophysiology assay using HEK293 cells stably expressing hERG [1]. Regulatory guidance and industry practice generally flag compounds with hERG IC₅₀ below 1 µM as high-risk for QT prolongation, while values above 10 µM are considered low-risk [2]. The 10.0 µM IC₅₀ positions this compound directly at the low-risk threshold. For comparison, many indole-based kinase inhibitors exhibit hERG IC₅₀ values in the 1–5 µM range, while safer marketed drugs such as certain fluoroquinolones display hERG IC₅₀ > 100 µM [2]. The ~10-fold margin relative to typical problematic kinase inhibitor scaffolds is notable.

hERG liability Cardiac safety Preclinical toxicology

2,5-Difluorophenyl Regioisomer Advantage: Structural Differentiation from 2,4- and 2,6-Difluoro Analogs

The 2,5-difluorophenyl substitution pattern on the urea N-phenyl ring represents a specific regioisomeric choice distinct from the corresponding 2,4-difluoro (CAS 941909-03-1) and 2,6-difluoro (CAS 941987-88-8) analogs, both of which are documented in patent families covering kinase inhibitors and receptor modulators [1][2]. In related diphenyl urea kinase inhibitor series, the 2,5-difluoro configuration has been reported to confer a distinct selectivity window—compounds bearing 2,5-difluorophenyl ureas can exhibit IC₅₀ values at or below 1 µM against kinases such as EphB4 and Tie2, whereas the 2,4- and 2,6-regioisomers may display altered potency and selectivity profiles [3]. Although direct, publicly available side-by-side enzymatic data for this specific compound versus its regioisomers are absent, the regioisomeric choice is a deliberate structural decision encoded in multiple patent disclosures, and procurement of the correct regioisomer is essential to reproduce claimed biological activity [1].

Fluorine regiochemistry Kinase selectivity Structure–activity relationship

N1-(2-Methoxyethyl) Substituent Differentiation: Physicochemical and Metabolic Divergence from N1-Ethyl Analog

This compound bears an N1-(2-methoxyethyl) substituent on the indole ring (R = –CH₂CH₂OCH₃), which distinguishes it from the simpler N1-ethyl analog 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899753-85-6, MW 315.32) . The methoxyethyl group introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases topological polar surface area relative to the ethyl analog, which typically enhances aqueous solubility and modifies microsomal metabolic stability . Of note, a structurally related series of phenylurea indole derivatives with extended π-systems (compounds 3c–3f) demonstrated significantly enhanced ABCG2 inhibitory activity compared to simpler N1-alkyl-substituted analogs, directly linking indole N1-substituent elaboration to target potency [1]. Experimental microsomal stability data for the target compound itself are available in BindingDB (human, rat, and mouse liver microsome incubations), although direct comparative values for the N1-ethyl analog are not publicly reported, placing this evidence at the class-level inference tier [2].

Indole N1-substitution Metabolic stability Solubility engineering

Multi-Parameter Selectivity Window: Urease Inhibition Versus CYP3A4 and hERG Off-Target Activity

Aggregating the three available quantitative bioactivity data points for this compound reveals a multi-parameter selectivity profile: urease IC₅₀ = 1.10 µM (primary pharmacology) versus CYP3A4/5 IC₅₀ = 5.50 µM (5-fold selectivity) and hERG IC₅₀ = 10.0 µM (~9-fold selectivity) [1]. For comparison, many clinical-stage kinase inhibitors exhibit hERG IC₅₀ values within 3-fold of their primary target IC₅₀, necessitating challenging medicinal chemistry separation of efficacy from cardiac toxicity [2]. The 9-fold selectivity window between urease inhibition and hERG blockade is a concrete, numerically defined differentiation parameter that can be monitored during lead optimization. This selectivity profile is not claimed to be superior to specific named comparators in head-to-head assays, but it is a data-backed starting point for structure–selectivity relationship (SSR) exploration [1].

Therapeutic index Selectivity profiling Multi-parameter optimization

1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: Evidence-Supported Research and Industrial Application Scenarios


Helicobacter pylori Urease Inhibitor Lead Optimization and Hit-to-Lead Chemistry

This compound's H. pylori urease IC₅₀ of 1.10 µM positions it within the more potent segment of the known indole urease inhibitor landscape, making it a viable hit for anti-H. pylori drug discovery programs. Medicinal chemistry teams can use this scaffold as a starting point for structure–activity relationship (SAR) exploration, leveraging the 9-fold selectivity window over hERG to design analogs with improved potency without immediately incurring cardiac liability [1]. The compound can serve as a reference standard in urease inhibition assays for screening in-house synthesized libraries.

ABCG2 Transporter Inhibition Studies and Multidrug Resistance Reversal Research

Phenylurea indole derivatives with elaborated N1-substituents have been shown to potently inhibit the ABCG2 efflux transporter, a key mediator of multidrug resistance in cancer [2]. This compound, bearing the N1-(2-methoxyethyl) group, fits the structural pharmacophore associated with enhanced ABCG2 inhibition. It can be employed as a tool compound in ABCG2-mediated substrate transport assays (e.g., Hoechst 33342 or pheophorbide A efflux) and as a reference for structure-based design of next-generation ABCG2 inhibitors.

Kinase Selectivity Panel Screening and Fluorinated Fragment-Based Drug Discovery

The 2,5-difluorophenyl urea motif is a privileged fragment in kinase inhibitor design, with patent disclosures claiming activity against EphB4, Tie2, TrkA/B/C, PDGFR, and c-Kit at sub-micromolar concentrations for related scaffolds [3]. This compound can be submitted to commercial kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its kinome-wide fingerprint. The 2,5-difluoro regioisomer offers a distinct selectivity starting point compared to the more common 2,4-difluoro analog, enabling exploration of fluorine-position-dependent kinase polypharmacology.

Preclinical Cardiac Safety Assessment: hERG Reference Compound with Defined Risk Margin

With an hERG IC₅₀ of 10.0 µM measured by patch-clamp electrophysiology in HEK293 cells, this compound sits at the regulatory low-risk/high-risk boundary [4]. It can serve as a calibrated reference standard in in-house hERG screening cascades, allowing laboratories to benchmark assay sensitivity and validate new hERG assay platforms. Its defined ~9-fold selectivity over the primary urease target also makes it useful for teaching and demonstrating multi-parameter optimization principles in academic medicinal chemistry curricula.

Quote Request

Request a Quote for 1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.